4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
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Overview
Description
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzamide core, a methoxyethylamino group, and a morpholin-4-ylethyl group.
Preparation Methods
The synthesis of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the addition of the morpholin-4-ylethyl group under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxyethylamino group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The nitro group plays a crucial role in its reactivity, while the methoxyethylamino and morpholin-4-ylethyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide can be compared with similar compounds such as:
4-(2-aminoethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide: This compound lacks the methoxy group, which affects its reactivity and binding properties.
4-(2-methoxyethylamino)-N-(2-piperidin-4-ylethyl)-3-nitrobenzamide: The morpholine ring is replaced with a piperidine ring, altering its chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O5 |
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Molecular Weight |
352.39 g/mol |
IUPAC Name |
4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H24N4O5/c1-24-9-5-17-14-3-2-13(12-15(14)20(22)23)16(21)18-4-6-19-7-10-25-11-8-19/h2-3,12,17H,4-11H2,1H3,(H,18,21) |
InChI Key |
JGKVUEYQKTVJTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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